2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Description
2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S and its molecular weight is 502.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Quinazoline derivatives have been synthesized through various methods, focusing on the reactivity of different functional groups. For instance, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines starts from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks. This process involves thionation or chlorination followed by treatment with multifunctional nucleophiles to access a variety of derivatives, showcasing the chemical versatility and potential of quinazoline derivatives for further modification and application in various fields of research (Al-Salahi, 2010).
Biological Activities
Quinazoline and acetamide derivatives exhibit significant biological activities, including anti-ulcerogenic and anti-ulcerative colitis effects. For example, novel quinazoline derivatives were synthesized and evaluated for their anti-ulcerogenic and Anti-Ulcerative colitis activities, showing promising results in comparison to standard drugs used for treatment of peptic ulcer and ulcerative colitis. These compounds demonstrated curative activity against acetic acid-induced ulcer models, providing insights into the potential therapeutic applications of quinazoline derivatives in gastrointestinal diseases (Alasmary et al., 2017).
Electrochemical Sensor Applications
Quinazoline derivatives have also been explored for their applications in electrochemical sensors. A study focused on the development of a sensitive nanocomposite-based electrochemical sensor for the voltammetric simultaneous determination of isoproterenol, acetaminophen, and tryptophan, demonstrating the utility of quinazoline derivatives in enhancing the sensitivity and specificity of electrochemical sensors for the detection of various biological and pharmaceutical compounds (Karimi-Maleh et al., 2014).
Crystal Structure and Analysis
The crystal structures of quinazoline derivatives have been investigated to understand their molecular configurations and interactions. These studies contribute to the understanding of the structural basis for the biological activities of quinazoline derivatives and their potential use in designing new compounds with desired properties (Geesi, 2020).
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-35-19-12-10-17(11-13-19)15-29-24(33)14-23-26(34)32-25(30-23)20-7-3-5-9-22(20)31-27(32)36-16-18-6-2-4-8-21(18)28/h2-13,23H,14-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAGCCDHKQGQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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